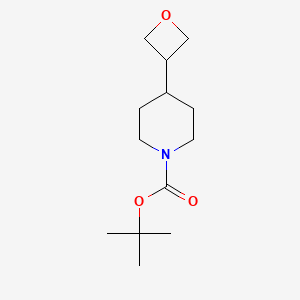

Tert-butyl 4-(oxetan-3-yl)piperidine-1-carboxylate

Vue d'ensemble

Description

“Tert-butyl 4-(oxetan-3-yl)piperidine-1-carboxylate” is a chemical compound with the molecular formula C13H23NO3 . It is a heterocyclic compound, which means it contains a ring structure that includes atoms of at least two different elements .

Molecular Structure Analysis

The molecular weight of “Tert-butyl 4-(oxetan-3-yl)piperidine-1-carboxylate” is approximately 241.327 Da . The SMILES string representation of this compound isCC(C)(C)OC(=O)N1CCC(CC1)C2COC2 .

Applications De Recherche Scientifique

Role in Synthesis of Biologically Active Compounds

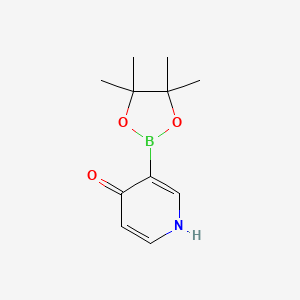

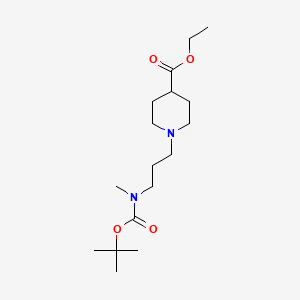

Kong et al. (2016) synthesized "Tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate," highlighting its importance as an intermediate in producing compounds like crizotinib, a drug used in cancer therapy. The synthesis demonstrated the compound's utility in constructing complex molecules with potential biological activities, achieved through a series of reactions starting from tert-butyl-4-hydroxypiperdine-1-carboxylate (Kong et al., 2016).

Importance in Drug Development

Further emphasizing its significance, Zhang et al. (2018) reported on "Tert-butyl 4-formyl-3, 6-dihydropyridine-1(2H)-carboxylate" as a critical intermediate for small molecule anticancer drugs. The research outlines a high-yield synthesis method for the compound, underscoring its role in the development of novel cancer therapeutics (Zhang et al., 2018).

Application in Piperidine Derivatives Synthesis

Moskalenko and Boev (2014) demonstrated the "3-allylation of tert-butyl 4-oxopiperidine-1-carboxylate," producing tert-butyl 3-alkenyl-4-oxopiperidine-1-carboxylates with high yields. This study provides valuable insights into synthesizing diverse piperidine derivatives, which are promising synthons for medicinal chemistry applications (Moskalenko & Boev, 2014).

Synthesis of Structurally Diverse Molecules

Harmsen et al. (2011) described the synthesis of tert-butyl trans-4-ethynyl-3-hydroxypiperidine-1-carboxylate, a new scaffold for creating substituted piperidines. This work showcases the compound's versatility in generating structurally diverse molecules through regioselective ring-opening and subsequent 1,3-dipolar cycloaddition reactions (Harmsen et al., 2011).

Safety and Hazards

Propriétés

IUPAC Name |

tert-butyl 4-(oxetan-3-yl)piperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H23NO3/c1-13(2,3)17-12(15)14-6-4-10(5-7-14)11-8-16-9-11/h10-11H,4-9H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UEKRZANKPZVKJS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)C2COC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H23NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(2-methyl-3H-imidazo[4,5-b]pyridin-3-yl)acetic acid](/img/structure/B578038.png)

![tert-Butyl 2-cyclopropyl-5H-pyrrolo[3,4-d]pyrimidine-6(7H)-carboxylate](/img/structure/B578047.png)